molecular formula C13H10Cl3N3O B5182555 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone

2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone

Cat. No. B5182555
M. Wt: 330.6 g/mol
InChI Key: JFKRVJPPIAXCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. This compound is a member of the pyrazolo[1,5-a]benzimidazole family, which has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In

Scientific Research Applications

2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. Several studies have investigated its potential as a therapeutic agent for cancer and viral infections. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus type 1 and 2, and human cytomegalovirus.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA synthesis, which could explain its antitumor and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been found to inhibit the production of inflammatory cytokines, which could have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone. One area of interest is its potential as a therapeutic agent for viral infections, particularly herpes simplex virus. Further studies are needed to determine the mechanism of action of the compound against viral infections and to optimize its antiviral activity. Another area of interest is the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, studies are needed to determine the safety and toxicity of the compound in vivo, which is an important consideration for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone involves the reaction of 2,4-dimethyl-3H-pyrazole with o-phenylenediamine to form 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

2,2,2-trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O/c1-7-10(11(20)13(14,15)16)12-18(2)8-5-3-4-6-9(8)19(12)17-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKRVJPPIAXCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone

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